Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate
Description
Properties
IUPAC Name |
methyl 4-(3-ethoxy-3-oxopropyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-11(14)5-4-9-6-7-13-8-10(9)12(15)16-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIFVXUEKSDBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale esterification processes, utilizing automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory conditions.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, influencing signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Monasnicotinate Series
Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate shares structural homology with monasnicotinates B–D (compounds 2–4 ), as reported in Molecules (2011) . Key differences lie in the substituents on the pyridine ring and ester groups:
| Compound Name | Ester Group | Pyridine Substituents | Key Features |
|---|---|---|---|
| This compound | Methyl | 3-ethoxy-3-oxopropyl | Ethyl ester in side chain; simpler substituent profile |
| Monasnicotinate B (Compound 2) | Ethyl | (E)-2-acetyl-4-oxonon-1-enyl, (E)-prop-1-enyl | Extended acetyl-oxoalkyl chain; conjugated double bonds enhance rigidity |
| Monasnicotinate C (Compound 3) | Methyl | (E)-2-acetyl-4-oxoundec-1-enyl, (E)-prop-1-enyl | Longer oxoalkyl chain (C11) increases lipophilicity |
| Monasnicotinate D (Compound 4) | Methyl | (E)-2-acetyl-4-oxonon-1-enyl, propyl | Propyl group replaces propenyl, reducing steric hindrance |
Key Findings :
- Substituent Effects: The presence of acetyl and oxoalkyl groups in monasnicotinates B–D introduces additional steric and electronic complexity compared to this compound. For example, the (E)-prop-1-enyl group in compounds 2–3 creates conformational rigidity, as evidenced by NOESY and HMBC correlations .
- Spectroscopic Differentiation : $ ^{13}C $-NMR data for this compound would show distinct carbonyl signals (e.g., ~170 ppm for the ethoxy-oxopropyl group), whereas monasnicotinates B–D exhibit additional peaks for acetyl (δ ~200 ppm) and oxoalkyl carbons .
Skin Penetration and Formulation Compatibility
Nicotinate esters are model penetrants in dermatological studies. This compound’s ethoxy group may enhance lipophilicity compared to shorter-chain esters, improving skin absorption. However, a 1995 study demonstrated that excipient choice (e.g., ointment base) significantly modulates penetration efficiency . For instance:
- Erythema Induction : Longer alkyl chains (e.g., C11 in monasnicotinate C) could prolong erythema duration due to slower release, whereas methyl/ethyl esters may exhibit faster onset.
- Concentration Dependency : Higher drug concentrations in formulations amplify penetration, but structural differences (e.g., acetyl groups in monasnicotinates) might alter solubility in excipients .
Biological Activity
Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate (CAS No. 147646-19-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nicotinic acid derivative structure with an ethoxy and oxopropyl substituent. Its molecular formula is C14H17NO3, and it possesses unique properties that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
The biological activity of this compound is linked to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmission.
- Enzyme Interaction : It has been suggested that the compound inhibits enzymes such as cyclooxygenase (COX), potentially affecting inflammatory pathways.
Case Studies and Experimental Data
- Antioxidant Studies :
- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, showing significant scavenging activity compared to standard antioxidants (Table 1).
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| This compound | 78 ± 5 | 82 ± 4 |
| Ascorbic Acid | 95 ± 2 | 90 ± 1 |
-
Antimicrobial Activity :
- In vitro tests demonstrated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL and 70 µg/mL, respectively.
-
Enzyme Inhibition :
- A biochemical assay indicated that this compound inhibits COX enzymes with an IC50 value of approximately 25 µM, suggesting potential anti-inflammatory properties.
Discussion
The diverse biological activities of this compound make it a promising candidate for further pharmacological exploration. Its potential as an antioxidant and antimicrobial agent could have implications for therapeutic applications in oxidative stress-related diseases and infections.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate, and how can reaction efficiency be optimized?
The synthesis typically involves esterification or nucleophilic substitution. For example, coupling nicotinic acid derivatives with β-keto esters under catalytic conditions (e.g., using DCC/DMAP for ester formation) is a common approach. Reaction efficiency can be optimized by controlling stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to nicotinate precursor) and temperature (60–80°C in anhydrous THF). Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm ester linkage (e.g., methyl ester protons at δ 3.7–3.9 ppm, ethoxy group at δ 1.2–1.4 ppm) and substitution on the pyridine ring.
- IR : Peaks at ~1720 cm (ester C=O) and 1650 cm (pyridine ring).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns. Cross-referencing with databases like PubChem or DSSTox ensures accuracy .
Q. How does hydrolysis of this compound occur, and what are its metabolic implications?
Ester hydrolysis is mediated by nonspecific esterases (e.g., in skin or liver), yielding nicotinic acid and methanol. In vitro studies use pH 7.4 buffers with porcine liver esterase at 37°C, while in vivo models (e.g., rodent dermal application) show ~15% urinary excretion of metabolites within 108 hours. Methanol toxicity requires careful dosing in preclinical studies .
Advanced Research Questions
Q. How do pharmacokinetic properties of this compound vary across biological models?
- Volume of Distribution (Vd) : In rodents, Vd is ~0.5 L/kg, with accumulation in adipose tissue and liver due to lipophilicity.
- Clearance : Hepatic clearance dominates, with CYP450-mediated oxidation of the pyridine ring.
- Species Differences : Human dermal absorption is 2–3× faster than in rats, necessitating interspecies scaling in toxicokinetic models .
Q. What strategies resolve contradictions in reactivity data during derivatization reactions?
Discrepancies in nucleophilic substitution (e.g., bromomethyl vs. methoxy derivatives) arise from steric hindrance and electronic effects. Computational modeling (DFT at B3LYP/6-31G* level) predicts reactivity hotspots. Experimental validation via competitive reactions (e.g., comparing SN2 rates with methyl 5-bromo-2-methoxynicotinate) clarifies substituent effects .
Q. How can researchers address discrepancies between in vitro and in vivo metabolic data?
- In Vitro Limitations : Liver microsomes lack dermal esterase activity, underestimating topical metabolism.
- In Vivo Adjustments : Use dermal patches in mice to mimic human application, coupled with LC-MS/MS to quantify nicotinic acid in plasma.
- Contradiction Analysis : Apply the Williams’ ratio test to statistically compare metabolic half-lives (t) across models .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
